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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylpentane

Cat. No.: B1339466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-Bromo-3,3-dimethylpentane (CAS No: 6188-50-7).[1][2] Due to the limited availability of

direct experimental spectra for this specific compound, this document leverages data from

analogous structures and established spectroscopic principles to forecast the spectral

characteristics. This guide is intended to support researchers in the identification,

characterization, and quality control of 1-Bromo-3,3-dimethylpentane and related

compounds.

Chemical Structure and Properties
IUPAC Name: 1-bromo-3,3-dimethylpentane[1]

Molecular Formula: C₇H₁₅Br[1]

Molecular Weight: 179.10 g/mol [1]

SMILES: CCC(C)(C)CCBr[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Bromo-3,3-
dimethylpentane. These predictions are based on the analysis of similar compounds,
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including 1-bromo-3-methylpentane and 3,3-dimethylpentane, as well as established principles

of NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-3,3-dimethylpentane
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Protons
(Position)

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Rationale

CH₃ (C1') ~0.9 Triplet 3H

Terminal methyl

group adjacent to

a methylene

group.

CH₂ (C2') ~1.3 Quartet 2H

Methylene group

adjacent to a

methyl and a

quaternary

carbon.

CH₃ (C3-Me) ~1.0 Singlet 6H

Two equivalent

methyl groups on

a quaternary

carbon,

deshielded by

proximity to the

bromine atom.

CH₂ (C2) ~1.8 Triplet 2H

Methylene group

adjacent to the

quaternary

carbon.

CH₂ (C1) ~3.4 Triplet 2H

Methylene group

directly attached

to the

electronegative

bromine atom,

resulting in

significant

deshielding.

Predicted based on general principles and data from similar alkanes and bromoalkanes.[3]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-3,3-dimethylpentane

Carbon (Position)
Predicted Chemical Shift
(δ, ppm)

Rationale

C1' ~8 Terminal methyl carbon.

C2' ~34

Methylene carbon adjacent to

a methyl and quaternary

carbon.

C3-Me ~26
Methyl carbons on the

quaternary center.

C3 ~33 Quaternary carbon.

C2 ~48
Methylene carbon adjacent to

the quaternary center.

C1 ~35
Methylene carbon directly

bonded to bromine.

Predicted based on the analysis of 3,3-dimethylpentane and general trends for bromoalkanes.

[4][5]

Mass Spectrometry (MS)
Table 3: Predicted Major Fragments in the Mass Spectrum of 1-Bromo-3,3-dimethylpentane
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m/z Proposed Fragment Notes

178/180 [C₇H₁₅Br]⁺

Molecular ion peak (M⁺). The

M+2 peak will be of similar

intensity due to the presence

of the ⁷⁹Br and ⁸¹Br isotopes.

99 [C₇H₁₅]⁺ Loss of Br radical.

57 [C₄H₉]⁺

Cleavage at the C2-C3 bond,

forming a stable tertiary butyl

cation. This is expected to be

the base peak.

43 [C₃H₇]⁺ Propyl fragment.

29 [C₂H₅]⁺ Ethyl fragment.

Fragmentation patterns are predicted based on the principles of mass spectrometry for

haloalkanes, where cleavage often occurs at branched points to form stable carbocations.[6][7]

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for 1-Bromo-3,3-dimethylpentane

Wavenumber (cm⁻¹) Vibration Intensity

2850-2975 C-H stretch (alkane) Strong

1470-1270 C-H bend (alkane) Medium

650-550 C-Br stretch Strong

Predicted based on characteristic IR absorption frequencies for alkyl halides.[8]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. These methods are standard for the analysis of liquid organic compounds like

1-Bromo-3,3-dimethylpentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 1-Bromo-3,3-dimethylpentane in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent

should be chosen for its ability to dissolve the sample and for its minimal interference in the

spectral regions of interest.[9]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).[10]

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a

good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier

transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Reference the

chemical shifts to an internal standard, such as tetramethylsilane (TMS).[11]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, often via direct infusion or through a gas chromatography (GC) system for

separation from any impurities.[12]

Ionization: Employ an electron ionization (EI) source to bombard the sample molecules with

high-energy electrons, causing ionization and fragmentation.[13]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.[12]

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Bromo-3,3-dimethylpentane, a spectrum

can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr)

or by using an Attenuated Total Reflectance (ATR) accessory.[15]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder is usually taken first and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them with specific

functional groups and bond vibrations within the molecule.[17]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 1-Bromo-3,3-dimethylpentane.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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